molecular formula C25H25ClN2O4S B3497405 N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE

N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3497405
M. Wt: 485.0 g/mol
InChI Key: IWMAFGVLNGHVTD-UHFFFAOYSA-N
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Description

N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a chloro and methoxy substituent on the benzene ring, and a tetrahydroisoquinoline moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzyl Sulfonamide Core: This can be achieved by reacting benzylamine with a sulfonyl chloride derivative under basic conditions.

    Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation of the benzene ring can be performed using appropriate reagents such as thionyl chloride and methanol, respectively.

    Attachment of the Tetrahydroisoquinoline Moiety: This step involves the condensation of the sulfonamide intermediate with a tetrahydroisoquinoline derivative, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the sulfonamide group can yield amines, which may further react to form various derivatives.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the sulfonamide group.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide derivatives.

    Chemical Biology: It can serve as a probe to investigate biological pathways involving sulfonamide-sensitive enzymes.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is likely related to its ability to inhibit enzymes that interact with sulfonamide groups. The molecular targets may include dihydropteroate synthase in bacteria, leading to antimicrobial effects, or carbonic anhydrase in humans, which could have implications in treating conditions like glaucoma.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-3-CHLORO-4-METHOXYBENZENE-1-SULFONAMIDE: Lacks the tetrahydroisoquinoline moiety, potentially reducing its biological activity.

    N-BENZYL-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE: Lacks the chloro substituent, which may affect its reactivity and biological properties.

Uniqueness

The presence of both the chloro and methoxy groups, along with the tetrahydroisoquinoline moiety, makes N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE unique. These structural features may enhance its binding affinity to biological targets and increase its potential as a therapeutic agent.

Properties

IUPAC Name

N-benzyl-3-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4S/c1-32-24-12-11-22(15-23(24)26)33(30,31)28(16-19-7-3-2-4-8-19)18-25(29)27-14-13-20-9-5-6-10-21(20)17-27/h2-12,15H,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMAFGVLNGHVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE

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